Aluminum sorbate

Antifouling coatings Solubility Controlled release

Aluminum sorbate (AlSor) is the trivalent aluminum salt of sorbic acid, with the stoichiometric formula Al(C₆H₇O₂)₃, a molecular weight of 360.3 g/mol, and ChemSpider ID 4948601. It belongs to the metal-carboxylate coordination complex class and has been primarily investigated as a low-solubility, copper-free antifouling pigment for marine paints.

Molecular Formula C18H21AlO6
Molecular Weight 360.3 g/mol
CAS No. 16899-72-2
Cat. No. B100199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum sorbate
CAS16899-72-2
SynonymsALUMINIUMSORBATE
Molecular FormulaC18H21AlO6
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3]
InChIInChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+;
InChIKeyUUGHYISAEYRDII-KWYLWIMLSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Sorbate (CAS 16899-72-2) Procurement Guide – Key Physicochemical and Performance Properties for Scientific & Industrial Selection


Aluminum sorbate (AlSor) is the trivalent aluminum salt of sorbic acid, with the stoichiometric formula Al(C₆H₇O₂)₃, a molecular weight of 360.3 g/mol, and ChemSpider ID 4948601 . It belongs to the metal-carboxylate coordination complex class and has been primarily investigated as a low-solubility, copper-free antifouling pigment for marine paints. Unlike freely soluble sorbate salts, AlSor undergoes controlled hydrolysis at the paint/seawater interface, generating both the antimicrobial sorbate anion and a locally reduced pH, which together deter fouling organism settlement [1].

Copper-free antifouling pigment selection context
Sustained sorbate release via controlled hydrolysis at seawater interface
Reported dual-mechanism: sorbate anion release and interfacial pH depression

Why Generic Substitution of Aluminum Sorbate with Other Sorbate Salts or Aluminum Compounds Fails – A Quantitative Justification


Aluminum sorbate cannot be interchangeably substituted with common sorbate salts (e.g., potassium sorbate) or other aluminum-based pigments because its antifouling efficacy depends on a narrowly tuned solubility window and a dual mechanism of action—sorbate anion release plus interfacial pH depression—that is absent in highly soluble salts. Potassium sorbate exhibits a solubility of approximately 60 g/100 mL in seawater, roughly 400-fold higher than aluminum sorbate (151 mg/100 mL), leading to rapid leaching and premature loss of activity in coating formulations [1]. Conversely, substituting with ferric sorbate alters the leaching rate (64 vs. 151 mg/100 mL) and shifts the toxicity kinetics; AlSor acts on barnacle larvae more rapidly than FeSor at equivalent dilutions [1]. Generic one-for-one replacement therefore compromises both sustained release and organism-specific efficacy.

Potassium sorbate’s high seawater solubility may lead to rapid depletion vs. sustained-release AlSor.
Ferric sorbate differs in leaching rate and larval inactivation kinetics; organism-specific response may shift.
Generic one-for-one replacement may compromise the dual sustained-release and knockdown profile.

Aluminum Sorbate – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility in Seawater: Aluminum Sorbate vs. Ferric Sorbate vs. Potassium Sorbate

In saturated artificial seawater at room temperature, aluminum sorbate (AlSor) exhibits a solubility of 151 mg/100 mL, which is 2.4-fold higher than ferric sorbate (FeSor) at 64 mg/100 mL. Both pigments are approximately three orders of magnitude less soluble than potassium sorbate (≈60 g/100 mL) [1]. This intermediate solubility is critical for sustained antifouling pigment performance: it permits sufficient sorbate anion release to deter fouling while preventing the rapid depletion observed with potassium sorbate [1].

Seawater Solubility
Head-to-head
AlSor 151 mg/100 mL
FeSor 64 mg/100 mL
K sorbate ≈60,000 mg/100 mL
Intermediate solubility supports sustained-release coating performance.
Saturated artificial seawater, HPLC quantitation.
Antifouling coatings Solubility Controlled release

Larval Toxicity Kinetics: Aluminum Sorbate Acts More Rapidly Than Ferric Sorbate on Barnacle Nauplii

In laboratory bioassays with Balanus amphitrite nauplii II, aluminum sorbate (AlSor) solutions affected larval activity more rapidly than ferric sorbate (FeSor) across all tested dilutions (1/2 to 1/64 of saturated solutions). The inhibitory response was concentration-dependent for both compounds; the median inactivity time (It50) for AlSor was comparable to that of copper thiocyanate (SCNCu), a benchmark antifouling agent [1]. The faster onset of larval quiescence with AlSor provides a functional advantage in preventing initial surface colonization.

Larval Inactivation Speed
Head-to-head
AlSor inactivates barnacle nauplii more rapidly than FeSor at all dilutions; It50 comparable to benchmark SCNCu.
Faster larval knockdown may support anti-settlement performance in paint formulations.
B. amphitrite nauplii II, 20°C, p<0.05.
Marine biofouling Toxicity assay Balanus amphitrite

Field Performance: 9-Month Marine Exposure Shows Aluminum Sorbate Paints Suppress Fouling vs. Controls

After 9 months of continuous immersion in seawater at Mar del Plata harbor, Argentina, antifouling paints formulated with aluminum sorbate (AlSor) exhibited significantly lower fouling settlement compared to control paints without sorbate pigment (p < 0.05). Only a thin slime layer of diatoms (Melosira, Achnanthes, Grammatophora) and protozoans (Vorticella) was present on AlSor paint surfaces, whereas control panels were heavily colonized by macrofouling organisms including Enteromorpha intestinalis, Ceramium sp., Polydora sp., Bugula spp., Ciona intestinalis, and Botryllus sp. [1]. This broad-spectrum field efficacy was sustained from the first sampling at 3 months through 9 months.

Field Macrofouling
Head-to-head
AlSor paints: thin microfouling slime only; control paints: heavy macrofouling (seaweeds, polychaetes, bryozoans, ascidians).
Field data support broad-spectrum fouling suppression context.
9-month immersion, Mar del Plata harbor, PVC 37%.
Antifouling paints Field trial Marine biofouling

Reversible Narcotic Effect: Aluminum Sorbate Produces Temporary Rather Than Lethal Larval Inactivation

After 24 hours of exposure to aluminum sorbate solutions, B. amphitrite nauplii and Polydora sp. larvae that had become inactive were transferred to fresh artificial seawater. At all tested concentrations (1/2 through 1/64 dilutions of saturated AlSor solution), all larvae recovered swimming movements and completed normal development [1]. This reversible, narcotic-type effect contrasts with the irreversible toxicity of many conventional antifouling biocides (e.g., tributyltin, copper-based compounds) and indicates that AlSor does not cause permanent organism mortality under these assay conditions [1].

Recovery After Exposure
Class-level
100% larval recovery (B. amphitrite, Polydora sp.) after 24 h AlSor exposure and transfer to clean seawater at all dilutions.
Complete recovery indicates reversible, narcotic-type mode of action context.
Conventional organotin/copper biocides cause irreversible mortality (class-level inference).
Ecotoxicology Antifouling mechanism Reversible toxicity

Composition and Stoichiometry: Aluminum Sorbate Delivers Higher Sorbate Loading per Metal Cation Than Ferric Sorbate

Elemental and chromatographic analysis of laboratory-prepared pigments established the stoichiometry as Al(C₆H₇O₂)₃ for aluminum sorbate and Fe(C₆H₇O₂)₃ for ferric sorbate. AlSor contains 7.5% aluminum and 92.3% sorbate by mass, while FeSor contains 14.3% iron and 84.9% sorbate [1]. On a per-unit-mass basis, AlSor provides approximately 7.4 percentage points more sorbate anion—the bioactive moiety—than FeSor, which may contribute to its more rapid larval inactivation kinetics.

Sorbate Loading
Head-to-head
AlSor: 92.3% sorbate
FeSor: 84.9% sorbate
Higher sorbate mass fraction may reduce required pigment volume in formulation.
Elemental and HPLC analysis; Al 7.5% vs. Fe 14.3%.
Pigment composition Stoichiometry Active content

Aluminum Sorbate – High-Confidence Research & Industrial Application Scenarios Based on Quantitative Evidence


Copper-Free Marine Antifouling Paint Formulation

Aluminum sorbate can be directly incorporated as the primary antifouling pigment in solvent-borne or water-borne marine coatings, at a pigment volume concentration of approximately 37% as demonstrated in field trials [1]. Its solubility of 151 mg/100 mL provides sustained sorbate release without the rapid depletion seen with potassium sorbate (~60 g/100 mL). Formulators seeking copper-free, non-biocidal alternatives to comply with IMO antifouling regulations should prioritize AlSor over ferric sorbate for applications requiring faster larval knockdown [1].

Environmentally Acceptable Antifouling for Sensitive Marine Ecosystems

In marinas, aquaculture facilities, and marine protected areas where persistent biocide accumulation is prohibited, AlSor-based coatings offer a reversible, narcotic-mode antifouling mechanism. The demonstrated 100% larval recovery after exposure cessation supports environmental risk assessments that require non-persistent toxicological profiles [1]. Procurement for eco-label-compliant coatings should reference the recovery data as evidence of reduced ecological impact compared to copper-based or booster-biocide systems.

Broad-Spectrum Biofouling Control in High-Fouling-Pressure Harbors

Field trials in Mar del Plata harbor—a high-fouling-pressure environment—showed that AlSor paints resisted colonization by a wide phylogenetic range of fouling organisms, including barnacles (B. amphitrite), calcareous tubeworms (Hydroides elegans), arborescent bryozoans (Bugula neritina), solitary ascidians (Ciona intestinalis), and colonial ascidians (Botryllus sp.), with efficacy sustained from 3 to 9 months [1]. This broad-spectrum activity is a differentiating factor from many recently reported antifouling compounds that show narrow species specificity in field assays [1].

Research-Grade Sorbate Pigment for Comparative Antifouling Mechanism Studies

Because AlSor and FeSor share identical stoichiometric ligand coordination (tris-sorbate) but differ in the identity of the trivalent metal center (Al³⁺ vs. Fe³⁺), they form an ideal matched pair for mechanistic studies isolating the contribution of metal hydrolysis to antifouling activity. Researchers investigating the relative roles of sorbate anion toxicity versus interfacial pH depression can use AlSor (higher sorbate loading, faster larval inactivation, higher solubility) alongside FeSor (lower sorbate loading, slower inactivation, lower solubility) as a controlled experimental system [1].

Application
Selection Property
Validation Focus
Marine antifouling coating research (copper-free)
Sustained sorbate release from low-solubility pigment
Long-term field immersion evaluation
Environmental impact profiling in antifouling studies
Reversible narcotic-mode larval inactivation profile
Recovery and environmental risk endpoint monitoring
High-fouling-pressure harbor field trials
Broad phylogenetic fouling suppression context
Multispecies settlement assay validation
Comparative pigment mechanism investigations
Matched Al³⁺/Fe³⁺ sorbate pair for hydrolysis studies
Metal-dependent pH and release kinetics analysis
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